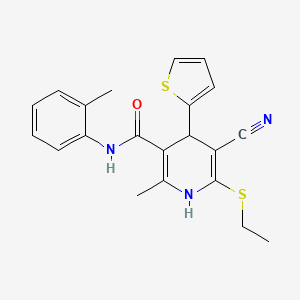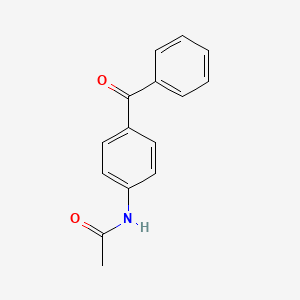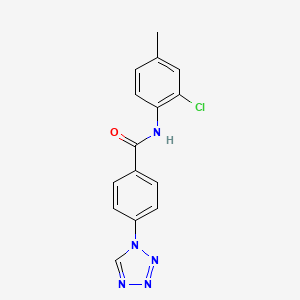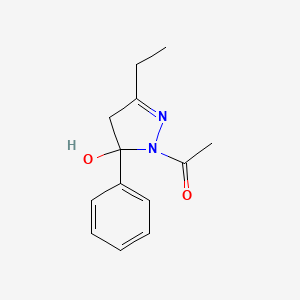![molecular formula C31H28Cl4N2O4 B5160483 4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide](/img/structure/B5160483.png)
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide is a synthetic organic compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of multiple phenoxy and dichlorophenoxy groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of 2,4-dichlorophenoxyacetic acid: This is typically synthesized by the chlorination of phenol followed by reaction with chloroacetic acid.
Preparation of intermediates: The intermediates are formed by reacting 2,4-dichlorophenoxyacetic acid with various amines and phenols under controlled conditions.
Final coupling reaction: The final step involves coupling the intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control the reaction environment and improve efficiency.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenoxy groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
科学研究应用
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide involves its interaction with specific molecular targets. The compound may:
Bind to receptors: Interact with cellular receptors to modulate signaling pathways.
Inhibit enzymes: Act as an inhibitor of specific enzymes involved in metabolic processes.
Alter gene expression: Influence the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
2,4-dichlorophenoxyacetic acid: A related compound with similar phenoxy groups.
2,4,5-trichlorophenoxyacetic acid: Another chlorinated phenoxy compound with distinct properties.
Mecoprop: A phenoxy herbicide with structural similarities.
Uniqueness
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler phenoxy compounds
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28Cl4N2O4/c32-21-4-14-29(27(34)19-21)39-17-1-3-31(38)37-24-8-12-26(13-9-24)41-25-10-6-23(7-11-25)36-16-2-18-40-30-15-5-22(33)20-28(30)35/h4-15,19-20,36H,1-3,16-18H2,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNDAIPLNCOUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCCOC2=C(C=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)NC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methoxybenzyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5160403.png)
![2-(2,2-dimethyloxan-4-yl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B5160409.png)
![4-fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5160412.png)
![N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide](/img/structure/B5160413.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5160421.png)
![2-(2-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5160427.png)
![5-Chloro-2-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene](/img/structure/B5160430.png)
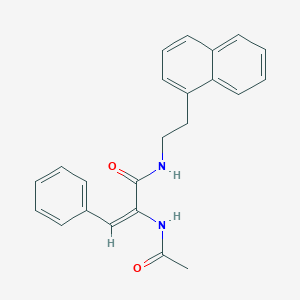
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5160451.png)
![methyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5160456.png)
